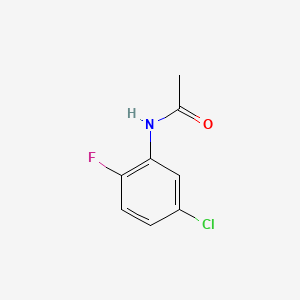
Lanthanum(3+);disulfate;nonahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a white crystalline powder that is highly soluble in water. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lanthanum(III) sulfate nonahydrate can be synthesized through the reaction of lanthanum oxide (La2O3) with sulfuric acid (H2SO4). The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
La2O3+3H2SO4+9H2O→La2(SO4)3⋅9H2O
The reaction is usually carried out at room temperature, and the resulting product is then purified through crystallization .
Industrial Production Methods
In industrial settings, lanthanum(III) sulfate nonahydrate is produced by reacting lanthanum carbonate (La2(CO3)3) with sulfuric acid. This method is preferred due to the availability and cost-effectiveness of lanthanum carbonate. The reaction is as follows:
La2(CO3)3+3H2SO4+9H2O→La2(SO4)3⋅9H2O+3CO2
The reaction is conducted in large reactors, and the product is obtained through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions
Lanthanum(III) sulfate nonahydrate undergoes various chemical reactions, including:
Oxidation: Lanthanum(III) sulfate can be oxidized to form lanthanum(III) oxide (La2O3).
Reduction: It can be reduced to lanthanum metal under specific conditions.
Substitution: Lanthanum(III) sulfate can participate in substitution reactions with other sulfate compounds.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Typically involves a reducing agent like hydrogen gas or a metal such as magnesium.
Substitution: Involves reacting with other sulfate salts under aqueous conditions.
Major Products Formed
Oxidation: Lanthanum(III) oxide (La2O3)
Reduction: Lanthanum metal (La)
Substitution: Various lanthanum-based compounds depending on the reactants used.
Scientific Research Applications
Lanthanum(III) sulfate nonahydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of lanthanum(III) sulfate nonahydrate involves its ability to interact with various molecular targets. In biological systems, lanthanum ions (La3+) can bind to phosphate groups, forming insoluble lanthanum phosphate complexes. This property is particularly useful in medical applications where it is used to reduce phosphate levels in patients with kidney disease . The binding of lanthanum ions to phosphate prevents its absorption in the gastrointestinal tract, thereby lowering serum phosphate levels .
Comparison with Similar Compounds
Similar Compounds
- Lanthanum(III) nitrate hexahydrate (La(NO3)3·6H2O)
- Lanthanum(III) chloride heptahydrate (LaCl3·7H2O)
- Lanthanum(III) acetate hydrate (La(C2H3O2)3·xH2O)
Uniqueness
Lanthanum(III) sulfate nonahydrate is unique due to its high solubility in water and its ability to form stable complexes with various anions. This makes it particularly useful in applications requiring precise control over lanthanum ion concentrations . Additionally, its nonahydrate form provides enhanced stability and ease of handling compared to other lanthanum compounds .
Properties
Molecular Formula |
H18La3O17S2+5 |
|---|---|
Molecular Weight |
771.0 g/mol |
IUPAC Name |
lanthanum(3+);disulfate;nonahydrate |
InChI |
InChI=1S/3La.2H2O4S.9H2O/c;;;2*1-5(2,3)4;;;;;;;;;/h;;;2*(H2,1,2,3,4);9*1H2/q3*+3;;;;;;;;;;;/p-4 |
InChI Key |
LOLPUCFJBUGYAI-UHFFFAOYSA-J |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3].[La+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-[[(benzyloxy)carbonyl]amino]-2,2,2-trifluoroethyl]-N-(tert-butoxycarbonyl)-L-histidine](/img/structure/B12834952.png)

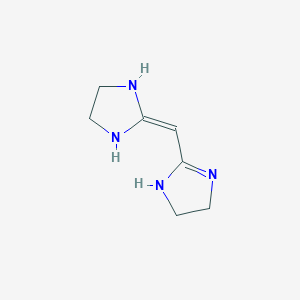
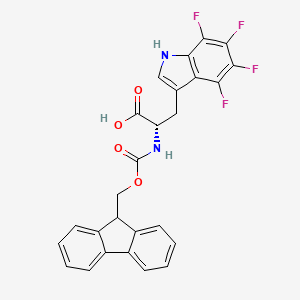
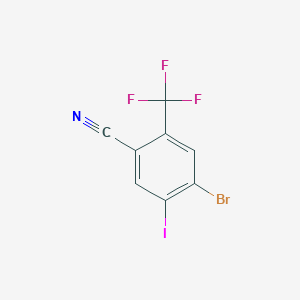
![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)
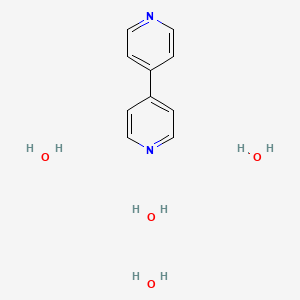
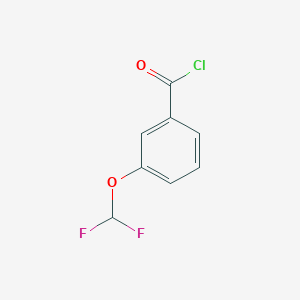

![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)
![Rel-(1R,5S)-4-iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B12835034.png)

